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Compound of Interest

Compound Name: Uvarigranol B

Cat. No.: B10817970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of

Uvarigranol B and its naturally occurring analogs, a class of polyoxygenated cyclohexene

derivatives primarily isolated from the Uvaria genus of plants. The information presented herein

is based on available experimental data on their cytotoxic and enzyme-inhibitory activities.

Data Presentation: A Comparative Look at Biological
Activities
The biological activities of Uvarigranol B's analogs have been evaluated against various

cancer cell lines and enzymes. The following tables summarize the available quantitative data,

primarily focusing on cytotoxicity (IC50 values) and α-glucosidase inhibition.
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Compound Cell Line Activity Type IC50 (µM)

Zeylenone
K-562 (Human

myeloid leukemia)
Cytotoxicity 2.3[1]

HeLa (Human cervical

cancer)
Cytotoxicity 18.3[1]

CaSki (Human

cervical cancer)
Cytotoxicity

~3.27-6.54 (Effective

concentrations)[2]

PC-3 (Human prostate

cancer)
Cytotoxicity 4.19[3]

A549 (Human lung

cancer)
Cytotoxicity

Not specified, but

showed antitumor

effect in vivo[4]

(+)-Grandifloracin
SW480 (Human

colorectal cancer)
Cytotoxicity 154.9[5]

K-562 (Human

myeloid leukemia)
Cytotoxicity 60.9[5]

PANC-1 (Human

pancreatic cancer)
Cytotoxicity 14.5[6]

Compound Enzyme Activity Type IC50 (µM)

6-Methoxyzeylenol α-glucosidase Inhibition 34.1[5]

(-)-Zeylenone α-glucosidase Inhibition

Potent, but IC50 not

specified in the

provided text[7][8]

Dipeptidyl peptidase

IV (DPP-IV)
Inhibition 15.7[7]
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While a comprehensive SAR study with a wide range of synthetic analogs is not yet available,

preliminary observations from the naturally occurring compounds suggest that:

The cyclohexene core and its oxygenation pattern are crucial for bioactivity.

Substituents on the cyclohexene ring significantly influence the potency and selectivity of the

cytotoxic and enzyme-inhibitory effects. For instance, the specific arrangement of hydroxyl,

benzoyloxy, and methoxy groups, as seen in the structural differences between zeylenone

and grandifloracin, leads to varied IC50 values against different cancer cell lines.

The presence of a benzoate ester is a common feature in the more active compounds like

zeylenone and grandifloracin.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was primarily determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][9]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate

dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized

and quantified by spectrophotometry, where the absorbance is directly proportional to the

number of living cells.

Protocol:

Cell Seeding: Cancer cells (e.g., K-562, HeLa, SW480) are seeded in 96-well plates at a

specific density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubated to allow for cell

attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., Uvarigranol B analogs) and a vehicle control (e.g., DMSO).

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C

in a humidified CO2 incubator.
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MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to

each well, and the plates are incubated for an additional 2-4 hours.

Formazan Solubilization: A solubilizing agent (e.g., SDS-HCl solution or DMSO) is added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed using a colorimetric assay with p-

nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[10][11][12][13]

Principle: This assay measures the amount of p-nitrophenol released from the enzymatic

hydrolysis of pNPG by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is

measured spectrophotometrically.

Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the α-glucosidase

enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

Inhibitor Addition: The test compounds (e.g., 6-methoxyzeylenol) at various concentrations

are pre-incubated with the enzyme solution.

Substrate Addition: The reaction is initiated by adding the substrate, pNPG.

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30

minutes).

Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium

carbonate).
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Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at

405 nm.

IC50 Calculation: The IC50 value is determined from the plot of percentage inhibition versus

inhibitor concentration.

Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
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Caption: Workflow for determining the cytotoxicity of Uvarigranol B analogs.
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Signaling Pathway Modulation by Zeylenone
Zeylenone, a prominent analog of Uvarigranol B, has been shown to inhibit the proliferation of

cervical carcinoma cells by modulating the PI3K/AKT/mTOR and MAPK/ERK signaling

pathways.[2][14]
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Caption: Zeylenone's inhibitory effect on key cell signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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